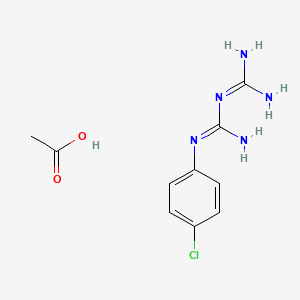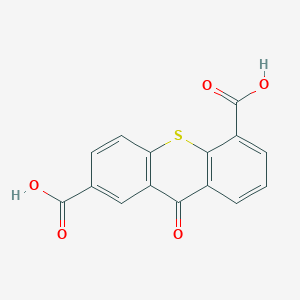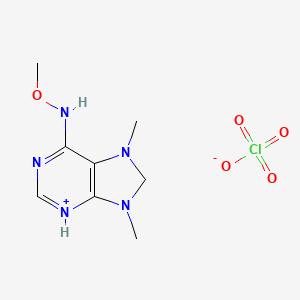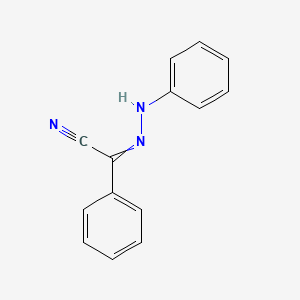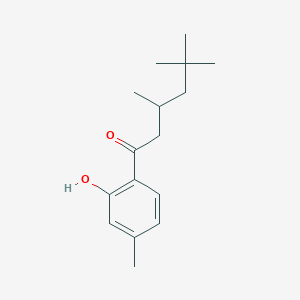
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a trimethylhexanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methylphenyl with 3,5,5-trimethylhexanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with enzymes or receptors. In medicine, it could be investigated for its therapeutic potential, such as anti-inflammatory or antimicrobial properties. In industry, it may be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding or other interactions with biological molecules, while the trimethylhexanone moiety may influence the compound’s overall reactivity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one can be compared with similar compounds such as 1-(2-Hydroxy-4-methylphenyl)ethanone and 1-(2-Hydroxy-4-methoxyphenyl)ethanone These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications
Eigenschaften
CAS-Nummer |
52122-73-3 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1-(2-hydroxy-4-methylphenyl)-3,5,5-trimethylhexan-1-one |
InChI |
InChI=1S/C16H24O2/c1-11-6-7-13(14(17)8-11)15(18)9-12(2)10-16(3,4)5/h6-8,12,17H,9-10H2,1-5H3 |
InChI-Schlüssel |
NPQHNTRFYGQDOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C)CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



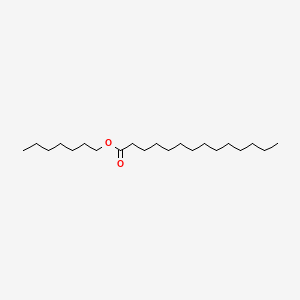
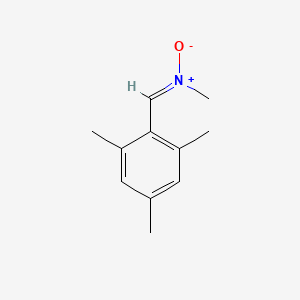
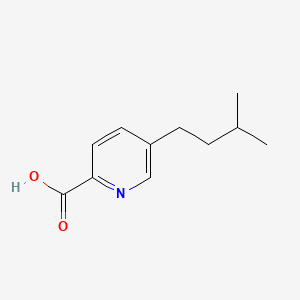
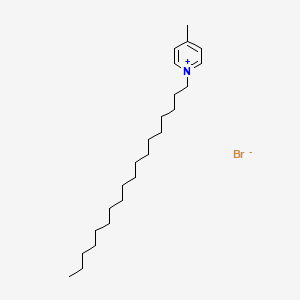
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)
